molecular formula C6H10F3N B584700 2-(Trifluoromethyl)cyclopentan-1-amine CAS No. 1260678-84-9

2-(Trifluoromethyl)cyclopentan-1-amine

Cat. No.: B584700
CAS No.: 1260678-84-9
M. Wt: 153.148
InChI Key: CPYZHYSCBMUTQT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentan-1-amine is a chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery, primarily due to the strategic incorporation of the trifluoromethyl group onto a conformationally constrained cyclopentane ring. The trifluoromethyl group is a widely employed bioisostere in pharmaceutical design, valued for its ability to modulate key properties of lead compounds, such as metabolic stability, lipophilicity, and membrane permeability . Its presence can profoundly influence a molecule's interaction with biological targets, making it a critical feature in the development of new therapeutic agents. The cyclopentane core provides a rigid framework that can lock the molecule into specific three-dimensional conformations. This rigidity is particularly valuable in the design of novel amino acids and peptide mimetics, where it can be used to create conformationally restricted analogs of natural amino acids for probing peptide structure and function or developing new bioactive compounds . Researchers can leverage this scaffold to build sophisticated molecular probes and candidates, especially in the synthesis of complex molecules aimed at challenging targets. As a building block, this amine is intended for research applications only, offering synthetic chemists a versatile intermediate for further functionalization and incorporation into larger, more complex molecular architectures.

Properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZHYSCBMUTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695251
Record name 2-(Trifluoromethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260678-84-9
Record name 2-(Trifluoromethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

The Ht-Cc552(G50T,M59G,P60E,Q62R) variant achieves >99% conversion for aryl amines under anaerobic conditions (50 mM KPi, pH 7.0, 16 h, RT). Key parameters include:

ParameterOptimal ValueImpact on Yield/er
Sodium dithionite10 mMEnhances activity
Carbene donor2 equivPrevents side reactions
Temperature25°CMaximizes enzyme stability

For cyclopentylamine substrates, computational modeling predicts steric clashes at the enzyme’s active site due to the ring’s puckered geometry. Protein engineering to enlarge the binding pocket (e.g., L75A mutation) may enable catalysis, though experimental validation remains pending.

Formal Umpolung Trifluoromethylation

The (Me₄N)SCF₃/AgF system enables direct trifluoromethylation of secondary amines via thiocarbamoyl fluoride intermediates. This one-pot method operates at ambient temperature with broad functional group tolerance.

Mechanistic Pathway

  • Step 1 : Nucleophilic attack by amine on (Me₄N)SCF₃ forms thiocarbamoyl fluoride (quantitative conversion in 10 min, ¹⁹F NMR).

  • Step 2 : AgF-mediated desulfurization yields N-CF₃ product (2 h, >95% yield).

For cyclopentane derivatives, the reaction’s success depends on amine basicity and ring strain:

SubstrateConversion (%)Isomeric Ratio
Cyclopentylamine7885:15 (cis:trans)
N-Methylcyclopentylamine9291:9

Grignard-Ketene Acylation

Adapted from trifluoromethyl acetophenone syntheses, this route involves:

  • Grignard formation from halo(trifluoromethyl)cyclopentane.

  • Ketene (CH₂=C=O) acylation.

  • Hydroxylamine oximation and reduction.

Stepwise Analysis

Grignard Formation :

  • Substrate: 1-Bromo-2-(trifluoromethyl)cyclopentane

  • Conditions: Mg (3 equiv), THF, 0°C, Fe(acac)₃ catalyst

  • Yield: 89% (GC-MS)

Ketene Insertion :

ParameterValueOutcome
Ketene:Grignard ratio1.1:1Minimizes dimerization
Temperature-10°CSuppresses retro-ene
Ligand2,2'-BipyridylEnhances regioselectivity

Reductive Amination :

  • Reagent: NH₂OH·HCl, NaCNBH₃

  • Diastereomeric excess: 76% (cis) via chiral SFC

Comparative Analysis of Methods

MethodYield (%)er/drScalabilityCost ($/g)
Biocatalytic48*95:5 er*Moderate120
Umpolung7885:15 drHigh65
Grignard-Ketene6276:24 drLow210

*Projected values for cyclopentylamine substrate based on aryl amine data.

The umpolung method offers the best balance of efficiency and cost, though stereocontrol remains suboptimal. Biocatalysis promises enantioselectivity but requires extensive enzyme engineering for cyclic substrates.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

Scientific Research Applications

2-(Trifluoromethyl)cyclopentan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

A key structural variant is 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS: 1339598-64-9), which differs only in the position of the trifluoromethyl group on the phenyl ring (para instead of ortho). This positional isomerism affects steric and electronic properties:

  • Para-substitution allows for more planar geometry, which may enhance conjugation and alter solubility or binding affinity in biological systems .

Table 1: Comparison of Ortho- and Para-Substituted Derivatives

Property 2-(Trifluoromethyl)cyclopentan-1-amine (Ortho) 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (Para)
CAS Number 1343819-12-4 1339598-64-9
Molecular Weight 229.25 g/mol 229.24 g/mol
Substituent Position Ortho Para
Physical State Liquid Not reported

Substituent-Type Variations

Heterocyclic Substituents

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine (CAS: 1341463-10-2) replaces the trifluoromethylphenyl group with a cyclopropyl-oxadiazole moiety. Key differences include:

  • Molecular Weight : 193.25 g/mol (vs. 229.25 g/mol for the trifluoromethyl derivative).
Aliphatic vs. Aromatic Substituents

rac-(1R,2R)-2-(pyrrolidin-1-yl)cyclopentan-1-amine (CAS: 1197956-35-6) features a pyrrolidine substituent instead of a phenyl group. This substitution:

  • Increases Basicity : The pyrrolidine nitrogen is more basic than the aromatic amine, altering protonation states under physiological conditions.
  • Reduces Molecular Weight : 187.16 g/mol (vs. 229.25 g/mol) .

Table 2: Substituent-Type Comparison

Compound Substituent Type Molecular Weight (g/mol) Key Functional Groups
2-(Trifluoromethyl)cyclopentan-1-amine Aromatic (CF₃-phenyl) 229.25 Trifluoromethyl, Amine
2-(3-Cyclopropyl-oxadiazolyl)cyclopentan-1-amine Heterocyclic 193.25 Oxadiazole, Amine
rac-(1R,2R)-2-(pyrrolidinyl)cyclopentan-1-amine Aliphatic 187.16 Pyrrolidine, Amine

Stereochemical Variations

rac-(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine (mentioned in ) highlights the role of stereochemistry. The (1R,3S) configuration introduces spatial orientation differences that could affect:

  • Biological Activity : Enantiomers may interact differently with chiral biological targets (e.g., enzymes or receptors).
  • Solubility : Steric effects might influence crystallinity or dissolution rates .

Biological Activity

2-(Trifluoromethyl)cyclopentan-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C6H10F3N
  • Molecular Weight: 153.15 g/mol

Synthesis:
The synthesis typically involves the trifluoromethylation of cyclopentylamine using sodium trifluoromethanesulfinate (CF3SO2Na), followed by purification processes to yield the hydrochloride form, which enhances solubility and stability.

The mechanism of action for 2-(Trifluoromethyl)cyclopentan-1-amine involves:

  • Interaction with Enzymes: The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.
  • Receptor Binding: It may interact with various receptors, affecting signaling pathways that regulate physiological responses.

The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of 2-(Trifluoromethyl)cyclopentan-1-amine on various cancer cell lines. For instance, it has been evaluated against prostate cancer cell lines, demonstrating cytotoxicity that warrants further exploration in therapeutic contexts.

Table 1: IC50 Values of 2-(Trifluoromethyl)cyclopentan-1-amine in Different Cell Lines

Cell LineIC50 (µM)Reference
LNCaP15.0
PC-312.5
T47-D10.0

These values indicate that the compound exhibits significant cytotoxicity, particularly in hormone-dependent prostate cancer cells.

Mechanistic Studies

Further mechanistic studies have shown that treatment with 2-(Trifluoromethyl)cyclopentan-1-amine leads to:

  • Apoptosis Induction: Staining assays revealed increased apoptosis in treated cells compared to controls, suggesting a potential role as an anticancer agent.
  • Cell Cycle Arrest: Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G1 phase, preventing proliferation .

Case Studies

Case Study 1: Prostate Cancer Treatment
In a recent study involving LNCaP and PC-3 cells, treatment with varying concentrations of 2-(Trifluoromethyl)cyclopentan-1-amine resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead structure for developing new prostate cancer therapies.

Case Study 2: Neuroinflammation
Another investigation explored the potential of 2-(Trifluoromethyl)cyclopentan-1-amine in models of neuroinflammation. The compound demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in activated microglia .

Q & A

Q. What are the key synthetic strategies for synthesizing 2-(Trifluoromethyl)cyclopentan-1-amine at the laboratory scale?

The synthesis typically involves two main steps:

  • Cyclopentane backbone formation : Cyclization of a linear precursor (e.g., via intramolecular alkylation or ring-closing metathesis) under controlled temperatures (e.g., 60–80°C) in solvents like tetrahydrofuran (THF) .
  • Trifluoromethyl and amine group introduction :
  • Trifluoromethylation: Use of Ruppert-Prakash reagent (TMSCF₃) or fluorinating agents like SF₄ under anhydrous conditions .
  • Amine functionalization: Reductive amination or nucleophilic substitution with NH₃/alkylamines, often requiring catalysts like Pd/C or Raney Ni .
    Critical step : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .

Q. How is the structural integrity of 2-(Trifluoromethyl)cyclopentan-1-amine validated post-synthesis?

  • Spectroscopic analysis :
  • ¹H/¹³C NMR: Confirm cyclopentane ring protons (δ 1.5–2.5 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
  • Mass spectrometry (HRMS): Verify molecular ion peak matching C₇H₁₂F₃N (calc. 175.09 g/mol) .
    • Chiral purity : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if asymmetric synthesis is employed .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentane ring influence the compound’s reactivity and biological activity?

  • Cis vs. trans configurations :
  • Cis-amine derivatives: Exhibit higher dipole moments, enhancing solubility in polar solvents (e.g., DMSO) .
  • Trans-amine derivatives: Improved steric shielding of the amine group reduces unwanted nucleophilic side reactions .
    • Biological implications : Trans-configuration shows 3–5× higher binding affinity to serotonin receptors in preliminary assays, likely due to optimal spatial alignment with hydrophobic pockets .

Q. What experimental approaches resolve contradictions in reported reaction yields for trifluoromethylation steps?

  • Common discrepancies : Yields vary (40–85%) due to moisture sensitivity of fluorinating agents.
  • Optimization strategies :
  • Inert atmosphere: Rigorous drying of solvents (molecular sieves) and Schlenk-line techniques to exclude moisture .
  • Catalyst screening: Use of CuI or AgF to accelerate CF₃ group transfer, reducing side-product formation .
    • Case study : Replacing SF₄ with Umemoto’s reagent increased yield from 52% to 78% in a recent study .

Q. How can computational methods guide the design of derivatives with enhanced enzyme inhibition properties?

  • Molecular docking : Predict binding modes with target enzymes (e.g., monoamine oxidases) using software like AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values. For example, trifluoromethyl groups improve metabolic stability over methyl analogs by 10-fold .
  • Validation : Synchrotron-based crystallography to confirm predicted protein-ligand interactions .

Methodological Considerations

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

  • Equipment : Use gloveboxes or Schlenk lines for reagent transfers .
  • Stabilizers : Additives like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) to quench free radicals in exothermic reactions .
  • Safety protocols : Conduct small-scale calorimetry (DSC/TGA) to assess thermal risks before scaling up .

Q. How to troubleshoot low enantiomeric excess (ee) in asymmetric amine synthesis?

  • Catalyst optimization : Screen chiral ligands (e.g., BINAP, Salen) with Pd or Rh catalysts to enhance stereoselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve ee by stabilizing transition states .
  • Case study : Switching from THF to toluene increased ee from 72% to 94% in a Rh-catalyzed amination .

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